{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone
Description
{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone is a synthetic organic compound featuring a piperazine core substituted at the 1-position with a thiophen-2-yl methanone group and at the 4-position with a 2-nitrophenyl sulfonyl moiety. The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and target binding compared to analogs with para-substituents.
Properties
Molecular Formula |
C15H15N3O5S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H15N3O5S2/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2 |
InChI Key |
YEJKGQWKGZMHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
{4-[(2-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(2-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone involves its interaction with specific molecular targets. The nitrophenyl and thienyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the piperazine-sulfonyl-aryl and/or thiophene-methanone motifs. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Sulfonyl Substituent | Methanone Substituent | Molecular Weight (g/mol) | logP | Key Features | Source |
|---|---|---|---|---|---|---|
| {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone (Target) | 2-Nitrophenyl | Thiophen-2-yl | 381.43* | ~3.0† | Ortho-nitro; strong electron withdrawal | - |
| {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone | 4-Methoxyphenyl | Thiophen-2-yl | 376.44 | 2.78 | Para-methoxy; electron-donating group | |
| (4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (MK37) | None | Thiophen-2-yl | 355.36 | 3.12 | Trifluoromethylphenyl on piperazine | |
| (4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)(cyclopenta[b]thiophen-2-yl)methanone (T-04) | 4-Fluorophenyl | Cyclopenta[b]thiophen-2-yl | 393.45 | 2.91 | Fused cyclopentathiophene system | |
| 4-(4-Nitrophenyl)piperazin-1-ylmethanone (CAS 330468-37-6) | None | Thiophen-2-yl | 317.37 | 2.65 | Nitrophenyl on piperazine (no sulfonyl) | |
| 4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) | None | Thiophen-2-yl | 300.42 | 2.81 | Phenylethyl substituent on piperazine |
*Calculated molecular formula: C₁₅H₁₄N₃O₄S₂.
†Estimated using analogous compounds.
Key Observations:
Sulfonyl Group Influence: The ortho-nitro substituent in the target compound contrasts with para-substituted sulfonyl groups (e.g., 4-fluoro in T-04, 4-methoxy in ). Compounds lacking sulfonyl groups (e.g., MK37, Y205-3394) exhibit higher logP values, suggesting increased lipophilicity .
Replacing thiophene with cyclopenta[b]thiophene (T-04) introduces steric bulk and altered conjugation .
Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., piperazine + sulfonyl chlorides) or amide coupling (e.g., methanone formation). The target compound likely follows similar protocols .
Biological Activity :
- While direct data for the target compound is unavailable, structurally related compounds show diverse activities:
Biological Activity
The compound {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.4 g/mol. The structure features a piperazine ring, a thiophene moiety, and a nitrophenyl sulfonamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone exhibit significant antibacterial properties. For instance, derivatives with piperazine and sulfonamide groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Activity | Bacterial Strains Tested | Results |
|---|---|---|---|
| 1. {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone | Antibacterial | S. typhi, B. subtilis | Moderate to strong |
| 2. 4-(Piperazin-1-yl)benzenesulfonamide | Antimicrobial | Various | Strong |
| 3. 4-(Thiophen-2-yl)piperazine | Antidepressant | N/A | Focus on mood disorders |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that related compounds can inhibit these enzymes, which are crucial in various physiological processes and disease mechanisms . The binding interactions with bovine serum albumin (BSA) further support its pharmacological effectiveness.
The biological activity of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis.
- Enzyme Inhibition : The compound's structure allows it to bind effectively to AChE, potentially leading to increased acetylcholine levels in synaptic clefts, which can enhance neurotransmission.
Comparative Studies
Comparative analysis with structurally similar compounds reveals that the unique combination of pharmacologically relevant groups in {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone may lead to synergistic effects not observed in simpler analogs . This uniqueness could enhance its therapeutic potential across various applications.
Case Studies
Several studies have been conducted on related compounds with similar structures:
-
Anticancer Activity : Compounds bearing piperazine nuclei have shown promise in cancer chemotherapy due to their ability to induce apoptosis in cancer cells .
- Example: A study reported that piperazine derivatives displayed significant anticancer activity against various cancer cell lines.
- Hypoglycemic Effects : Some derivatives have been investigated for their potential in controlling blood glucose levels, indicating a possible application in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
